molecular formula C23H23NO6 B14957361 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-phenylalanine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-phenylalanine

Cat. No.: B14957361
M. Wt: 409.4 g/mol
InChI Key: YEZYVQLHXZTURW-GOSISDBHSA-N
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Description

2-[2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid can be achieved through a multicomponent reaction. One such method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine . This reaction proceeds through the formation of intermediate compounds, leading to the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: A simpler coumarin derivative with similar structural features.

    4,8-Dimethyl-2-oxo-2H-chromen-3-yl derivatives: Compounds with variations in the functional groups attached to the chromen-2-one core.

Uniqueness

2-[2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO6/c1-13-16-9-10-19(29-3)14(2)21(16)30-23(28)17(13)12-20(25)24-18(22(26)27)11-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3,(H,24,25)(H,26,27)/t18-/m1/s1

InChI Key

YEZYVQLHXZTURW-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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